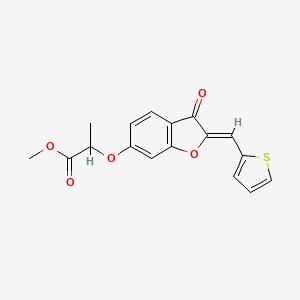

(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

The compound (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran derivative characterized by a thiophene-substituted benzylidene moiety. Its core structure consists of a 2,3-dihydrobenzofuran scaffold with a keto group at position 3 and a (Z)-configured thiophen-2-ylmethylene substituent at position 2. The methoxypropanoate ester at position 6 contributes to its solubility and steric profile. This compound’s structural uniqueness lies in the thiophene ring, a sulfur-containing heterocycle, which distinguishes it from phenyl- or halogen-substituted analogs .

Properties

IUPAC Name |

methyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-10(17(19)20-2)21-11-5-6-13-14(8-11)22-15(16(13)18)9-12-4-3-7-23-12/h3-10H,1-2H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXVIYMYLNQZND-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a condensation reaction with a thiophene-containing aldehyde.

Esterification: The final step involves the esterification of the intermediate compound with methyl propanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In industry, the compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells. Its ability to undergo various chemical reactions also makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism by which (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects depends on its interaction with molecular targets. The compound’s benzofuran core and thiophene ring can interact with enzymes or receptors, potentially modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares a common benzofuran backbone with several structurally related analogs. Key differences arise from substituent variations at the benzylidene group (position 2) and the ester moiety (position 6). Below is a comparative analysis of substituent effects:

*Estimated based on structural similarity.

Key Observations:

- The thiophene group in the target compound offers π-conjugation and moderate electronegativity due to sulfur’s lone pairs .

- Steric Impact : Bulky substituents like 4-tert-butylphenyl () increase molecular weight and lipophilicity (XLogP3 = 5.2), whereas smaller groups (e.g., 3-methoxyphenyl in ) reduce steric hindrance .

- Ester Variations: The 3,4-dimethoxybenzoate ester in introduces additional hydrogen bond acceptors and polar surface area compared to the simpler methyl propanoate in the target compound .

Physicochemical Properties

- Lipophilicity (XLogP3) : The target compound’s XLogP3 (~3.5) is comparable to analogs with moderate substituents (e.g., 3-fluorophenyl: 3.8). Bulkier groups (e.g., tert-butyl) significantly increase lipophilicity, as seen in (5.2) .

- Hydrogen Bonding : All analogs share 5–6 hydrogen bond acceptors, critical for solubility and target binding. The thiophene’s sulfur atom may engage in weaker hydrogen bonding compared to oxygen-containing groups .

- Molecular Weight : The target compound (~342 g/mol) falls within the typical range for drug-like molecules, whereas halogenated analogs (e.g., : 433 g/mol) may face bioavailability challenges due to increased size .

Potential Implications of Substituent Variations

- Thiophene vs. Phenyl : The thiophene ring in the target compound may enhance π-stacking interactions in biological systems compared to phenyl groups. However, it could reduce metabolic stability due to sulfur’s susceptibility to oxidation .

- Fluorine () balances electronegativity with minimal steric impact .

- Ester Modifications : The 3,4-dimethoxybenzoate in increases polarity, which might improve aqueous solubility but reduce membrane permeability .

Biological Activity

(Z)-Methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, also known by its CAS number 848207-35-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and various studies that highlight its efficacy in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 316.33 g/mol. It includes functional groups that suggest potential interactions with biological targets, particularly due to the presence of the thiophene ring and the benzofuran moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.33 g/mol |

| CAS Number | 848207-35-2 |

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit significant antimicrobial properties. For instance, studies on related benzofuran derivatives have shown effective inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

A key area of interest is the compound's anticancer activity. In vitro studies have demonstrated that certain analogs can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: A study involving a related compound showed that it could reduce cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM, indicating a promising therapeutic index for further development.

Tyrosinase Inhibition

Tyrosinase is an enzyme crucial for melanin production and is a target for skin-whitening agents. Compounds structurally similar to (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate have been investigated for their inhibitory effects on tyrosinase activity.

Table 2: Tyrosinase Inhibition Studies

The data indicates that some analogs exhibit significantly stronger inhibition than traditional agents like kojic acid.

The biological activity of (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate likely involves multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and pigmentation disorders.

- Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound has been linked to increased apoptosis in tumor cells, which is essential for its anticancer properties.

Q & A

Q. Discrepancies in reported anti-cancer activity: How to validate?

- Case Study : One study reports IC₅₀ = 2.5 µM (MCF-7 cells), while another finds no activity at 10 µM .

- Resolution :

- Assay Conditions : Verify cell line authenticity, serum concentration (e.g., 10% FBS vs. serum-free), and incubation time (48 vs. 72 hours).

- Metabolite Interference : Test if serum esterases hydrolyze the methyl ester to inactive acids in certain media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.